molecular formula C19H19NO3S B2612001 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one CAS No. 1029734-89-1

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one

Cat. No.: B2612001
CAS No.: 1029734-89-1
M. Wt: 341.43
InChI Key: YAGKXKSRRMLHNY-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a 3,4-dimethylphenylsulfonyl group and an ethyl group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the sulfonylation of a quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of sulfonamide or sulfonylthiol derivatives.

Scientific Research Applications

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The quinoline core may intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one
  • 3-[(3,4-dimethylphenyl)sulfonyl]-6-methylquinolin-2(1H)-one

Uniqueness

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfonyl and ethyl groups on the quinoline core differentiates it from other quinoline derivatives, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-4-14-6-8-17-15(10-14)11-18(19(21)20-17)24(22,23)16-7-5-12(2)13(3)9-16/h5-11H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGKXKSRRMLHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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